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molecular formula Zr(OH)4<br>H4O4Z B077722 Zirconium hydroxide CAS No. 14475-63-9

Zirconium hydroxide

Cat. No. B077722
M. Wt: 159.25 g/mol
InChI Key: HAIMOVORXAUUQK-UHFFFAOYSA-J
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Patent
US04100074

Procedure details

adding an aqueous solution of a zirconium salt to an aqueous slurry of antimony trioxide particles so that the proportion of the zirconium salt is about 0.1 to about 5 percent by weight (as ZrO2) of the total weight of said composition to form zirconium hydroxide and deposit it onto the surfaces of the antimony trioxide particles;
Name
zirconium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
zirconium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Zr:1].[O:2]=[Sb:3][O:4][Sb:5]=[O:6]>>[OH-:2].[Zr+4:1].[OH-:2].[OH-:2].[OH-:2].[O:2]=[Sb:3][O:4][Sb:5]=[O:6] |f:2.3.4.5.6|

Inputs

Step One
Name
zirconium
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Zr]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[Sb]O[Sb]=O
Name
zirconium
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Zr]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[OH-].[Zr+4].[OH-].[OH-].[OH-]
Name
Type
product
Smiles
O=[Sb]O[Sb]=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04100074

Procedure details

adding an aqueous solution of a zirconium salt to an aqueous slurry of antimony trioxide particles so that the proportion of the zirconium salt is about 0.1 to about 5 percent by weight (as ZrO2) of the total weight of said composition to form zirconium hydroxide and deposit it onto the surfaces of the antimony trioxide particles;
Name
zirconium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
zirconium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Zr:1].[O:2]=[Sb:3][O:4][Sb:5]=[O:6]>>[OH-:2].[Zr+4:1].[OH-:2].[OH-:2].[OH-:2].[O:2]=[Sb:3][O:4][Sb:5]=[O:6] |f:2.3.4.5.6|

Inputs

Step One
Name
zirconium
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Zr]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[Sb]O[Sb]=O
Name
zirconium
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Zr]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[OH-].[Zr+4].[OH-].[OH-].[OH-]
Name
Type
product
Smiles
O=[Sb]O[Sb]=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04100074

Procedure details

adding an aqueous solution of a zirconium salt to an aqueous slurry of antimony trioxide particles so that the proportion of the zirconium salt is about 0.1 to about 5 percent by weight (as ZrO2) of the total weight of said composition to form zirconium hydroxide and deposit it onto the surfaces of the antimony trioxide particles;
Name
zirconium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
zirconium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Zr:1].[O:2]=[Sb:3][O:4][Sb:5]=[O:6]>>[OH-:2].[Zr+4:1].[OH-:2].[OH-:2].[OH-:2].[O:2]=[Sb:3][O:4][Sb:5]=[O:6] |f:2.3.4.5.6|

Inputs

Step One
Name
zirconium
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Zr]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[Sb]O[Sb]=O
Name
zirconium
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Zr]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[OH-].[Zr+4].[OH-].[OH-].[OH-]
Name
Type
product
Smiles
O=[Sb]O[Sb]=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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